molecular formula C19H21ClN4O2S B2618121 N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923145-77-1

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2618121
CAS No.: 923145-77-1
M. Wt: 404.91
InChI Key: IQLPMDOWLSOKQH-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular structure, which features a chlorophenyl-piperazine moiety linked to a thiazole ring and a cyclopropanecarboxamide group, is characteristic of compounds designed to modulate enzyme activity. Based on its structural similarity to other documented agents, this molecule is primarily investigated for its potential as a protein kinase inhibitor . Kinase inhibitors are crucial tools in cell biology and oncology research for studying signal transduction pathways and disrupting uncontrolled cell division . Researchers can utilize this compound to explore its effects on specific kinase targets, such as Aurora kinases, which are essential for mitotic processes and are recognized as valuable targets for anticancer therapeutic development . The presence of the piperazine and thiazole scaffolds suggests potential for good bioavailability and target binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to validate the specific activity, potency, and mechanism of action of this compound for their unique applications.

Properties

IUPAC Name

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c20-15-3-1-2-4-16(15)23-7-9-24(10-8-23)17(25)11-14-12-27-19(21-14)22-18(26)13-5-6-13/h1-4,12-13H,5-11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLPMDOWLSOKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2SC_{18}H_{20}ClN_3O_2S with a molecular weight of approximately 367.89 g/mol. The structure consists of several pharmacologically relevant moieties:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiazole Group : Often associated with antimicrobial properties.
  • Cyclopropane Carboxamide : Contributes to the compound's overall stability and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily explored through its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair, and its inhibition leads to apoptosis in cancer cells.

Case Study : A study evaluating the cytotoxic effects of similar thiazole derivatives demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays.

  • Mechanism : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Research Findings : In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .

The biological activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Antimicrobial Mechanisms : It disrupts bacterial cell integrity and inhibits metabolic pathways critical for bacterial survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is lipophilic, allowing it to cross cellular membranes effectively.
  • Distribution : It shows a high volume of distribution, suggesting good tissue penetration.
  • Metabolism : Primarily metabolized in the liver, with potential active metabolites contributing to its biological effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar molecules is beneficial.

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Compound AAnticancer10Topoisomerase II Inhibition
Compound BAntimicrobial15Cell Wall Disruption
This compoundAnticancer & Antimicrobial5 - 30Apoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Thiazole Derivatives

The following table highlights key structural differences between the target compound and analogs from the literature:

Compound Name / ID Substituents on Piperazine Thiazole Substituents Cyclopropane/Amide Features Reference
Target Compound 2-Chlorophenyl 4-(2-oxoethyl) linkage Cyclopropanecarboxamide -
Compound 72 () None (free piperazine) 4-(4-Methoxyphenyl), 5-(methylthio) Benzo[d][1,3]dioxol-5-ylcyclopropane
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () None 4-Chlorobenzo[d]thiazole Cyclopropanecarboxamide
Compound 4 () 4-((4-Chlorophenyl)(phenyl)methyl) 4-Bromophenyl Acetamide backbone
940860-27-5 () 3-Chlorophenyl 2-Fluorophenyl Thioacetamide linker

Key Observations :

  • The 2-chlorophenyl group on the piperazine in the target compound is distinct from the unsubstituted piperazine in compound 72 or bulkier substituents like (4-chlorophenyl)(phenyl)methyl in compound 4 . This substitution may enhance selectivity for serotonin receptors (e.g., 5-HT$_{1A}$) based on analogous piperazine pharmacophores .
  • The cyclopropanecarboxamide group differentiates the target compound from derivatives with benzodioxol (compound 72) or benzo[d]thiazole () systems. Cyclopropane’s rigidity may reduce metabolic oxidation compared to bulkier aromatic rings .

Pharmacological and Pharmacokinetic Implications

Receptor Affinity and Selectivity
  • Thiazole Modifications : The thiazole’s 4-(2-oxoethyl) linker (target compound) contrasts with 5-(methylthio) (compound 72) or 4-chlorobenzo[d]thiazole (). These variations influence lipophilicity; the oxoethyl group may improve solubility over methylthio substituents .
Metabolic Stability
  • The cyclopropane ring in the target compound likely enhances resistance to cytochrome P450-mediated degradation compared to compounds with linear alkyl chains (e.g., compound 4’s acetamide backbone) .

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